2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a methoxybenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperidine reacts with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The functionalized piperidine is then coupled with a pyrimidine derivative. This step often involves a nucleophilic substitution reaction where the piperidine intermediate reacts with 2-chloro-4-(trifluoromethyl)pyrimidine in the presence of a base like potassium carbonate.
Ether Formation: The final step involves the formation of the ether linkage between the piperidine and pyrimidine rings. This can be achieved through a Williamson ether synthesis, where the piperidine intermediate reacts with a suitable alkoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The methoxybenzenesulfonyl group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex and enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
- 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(methyl)pyrimidine
- 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(fluoromethyl)pyrimidine
Uniqueness
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl group and the methoxybenzenesulfonyl group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxybenzenesulfonyl group provides additional sites for hydrogen bonding and interaction with biological targets. This combination of features makes the compound particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-26-13-4-2-3-5-14(13)28(24,25)23-10-7-12(8-11-23)27-16-21-9-6-15(22-16)17(18,19)20/h2-6,9,12H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEDPNNYRDWSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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